2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves several steps:
Preparation of Pyrrole-Derived α,β-Alkynyl Ketones: This is achieved through various synthetic routes, including cyclization, ring annulation, and cycloaddition.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.
Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization: This step is carried out using sodium hydride (NaH).
Chemical Reactions Analysis
2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its antimicrobial, antiviral, and antifungal properties make it a valuable compound for biological studies.
Medicine: The compound’s antitumor and kinase inhibitory activities are of significant interest in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and organic materials.
Mechanism of Action
The exact mechanism of action of 2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. it is known to interact with various molecular targets and pathways, including:
Kinase Inhibition: It inhibits kinase enzymes, which play a crucial role in cell signaling and cancer progression.
Antimicrobial Action: The compound disrupts the cell membranes of microorganisms, leading to their death.
Comparison with Similar Compounds
2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrazine: Exhibits different biological activities compared to this compound.
The uniqueness of this compound lies in its diverse biological activities and its potential as a scaffold for drug discovery.
Properties
CAS No. |
57138-42-8 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h7H,1,3-5H2,2H3 |
InChI Key |
SLVWMFHLHJPXHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)C(=O)N2CCCC2C1=O |
Origin of Product |
United States |
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